Z-Gly-ala-OH
Overview
Description
Z-Gly-ala-OH: N-benzyloxycarbonylglycyl-L-alanine , is a dipeptide composed of glycine and alanine with a benzyloxycarbonyl (Z) protecting group. This compound is commonly used in peptide synthesis and serves as a building block for more complex peptides .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-Gly-ala-OH typically involves the protection of the amino group of glycine with a benzyloxycarbonyl (Z) group, followed by coupling with alanine. The reaction is often carried out using dicyclohexylcarbodiimide (DCC) as a coupling agent in the presence of a base such as N-methylmorpholine (NMM). The reaction conditions usually involve stirring the reactants in an organic solvent like dichloromethane (DCM) at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, allowing for the efficient production of high-purity peptides. Solid-phase peptide synthesis (SPPS) is a common method used in industrial settings, which involves anchoring the initial amino acid to a solid resin and sequentially adding protected amino acids .
Chemical Reactions Analysis
Types of Reactions: Z-Gly-ala-OH can undergo various chemical reactions, including:
Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions to yield the constituent amino acids.
Deprotection: The benzyloxycarbonyl (Z) group can be removed using catalytic hydrogenation (Pd-C, H2) or strong acids like trifluoroacetic acid (TFA).
Common Reagents and Conditions:
Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.
Major Products:
Hydrolysis: Glycine and alanine.
Deprotection: Removal of the Z group yields the free dipeptide Gly-ala.
Scientific Research Applications
Chemistry: Z-Gly-ala-OH is widely used in peptide synthesis as a protected dipeptide building block. It facilitates the synthesis of longer peptide chains by preventing unwanted side reactions .
Biology and Medicine: In biological research, this compound is used to study enzyme-substrate interactions and protein folding. It serves as a model compound for understanding peptide behavior in biological systems .
Industry: In the pharmaceutical industry, this compound is used in the development of peptide-based drugs. Its stability and ease of synthesis make it a valuable intermediate in drug design and production .
Mechanism of Action
The primary mechanism of action of Z-Gly-ala-OH involves its role as a protected dipeptide in peptide synthesis. The benzyloxycarbonyl (Z) group protects the amino group of glycine, preventing unwanted reactions during peptide bond formation. This allows for the selective coupling of amino acids to form longer peptide chains .
Comparison with Similar Compounds
Z-Gly-OH: N-benzyloxycarbonylglycine, used in similar peptide synthesis applications.
Z-Ala-OH: N-benzyloxycarbonylalanine, another protected amino acid used in peptide synthesis.
Z-Gly-DL-Ala-OBzl: A related dipeptide with a benzyl ester protecting group.
Uniqueness: Z-Gly-ala-OH is unique due to its specific combination of glycine and alanine with a benzyloxycarbonyl protecting group. This combination provides a balance of stability and reactivity, making it particularly useful in peptide synthesis .
Properties
IUPAC Name |
2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5/c1-9(12(17)18)15-11(16)7-14-13(19)20-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,14,19)(H,15,16)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCIBGDNXMPNUHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)CNC(=O)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3079-63-8 | |
Record name | Benzylcarbonylglycyloxy-L-alanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003079638 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC169157 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169157 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzylcarbonylglycyloxy-L-alanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.428 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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